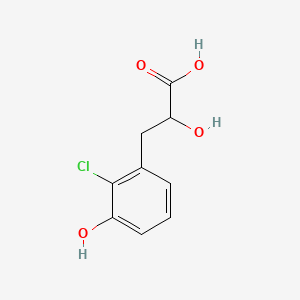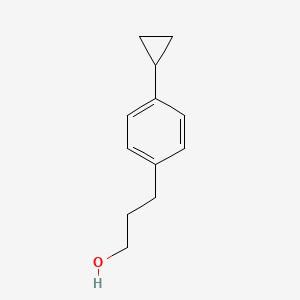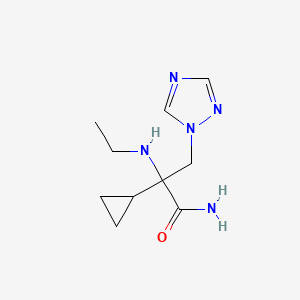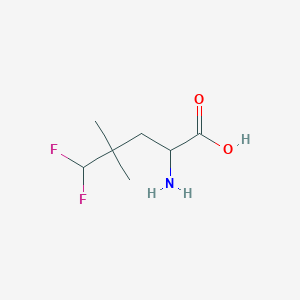
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a 3-chlorophenyl group and a fluorine atom attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. Common reagents used in this process include fluorinating agents like diethylaminosulfur trifluoride (DAST) and reducing agents such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a different alcohol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)ethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-1-phenylethanol: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
3-chloro-1-phenylpropan-1-ol: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects
属性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC 名称 |
(1S)-1-(3-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI 键 |
DGIJUQCBPARCHN-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CF)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
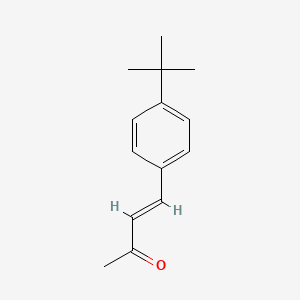
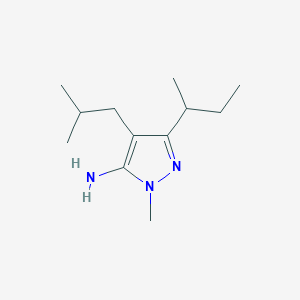
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

